(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

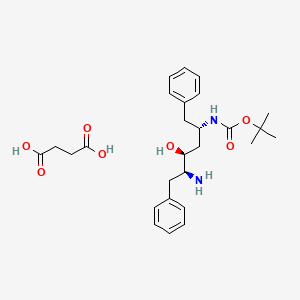

(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as Rolipram, is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a second messenger molecule involved in various physiological processes such as neurotransmission, inflammation, and immune response. Rolipram has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders, including depression, anxiety, and Alzheimer's disease.

Mecanismo De Acción

Target of Action

The primary target of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as (1S,2R)-(+)-Ephedrine, is the Dopamine transporter (DAT) . This protein plays a crucial role in the regulation of dopamine levels in the central nervous system by facilitating the reuptake of dopamine from the synapse back into the presynaptic neuron .

Mode of Action

(1S,2R)-(+)-Ephedrine acts as a sympathomimetic amine , meaning it mimics the action of the sympathetic nervous system . It interacts with its target, the Dopamine transporter, by binding to it and inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, leading to prolonged dopamine receptor activation .

Biochemical Pathways

The increased dopamine levels in the synaptic cleft can affect several biochemical pathways. Dopamine is a key neurotransmitter involved in reward, motivation, memory, and motor control among other functions. Therefore, the inhibition of its reuptake can lead to enhanced dopaminergic signaling and downstream effects related to these functions .

Pharmacokinetics

It has a rapid onset of action and an elimination half-life of 3 to 6 hours . These properties may give us an insight into the potential pharmacokinetic behavior of this compound.

Result of Action

The result of the action of this compound is an increase in dopaminergic signaling due to the inhibition of dopamine reuptake . This can lead to enhanced reward, motivation, and memory processes, as well as potential stimulant effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several advantages and limitations for lab experiments. One advantage is its selectivity for PDE4, which allows for more specific targeting of cAMP signaling pathways. However, its side effects, including nausea, vomiting, and diarrhea, may limit its use in certain experiments. Additionally, this compound has a short half-life, which may require frequent dosing in experiments.

Direcciones Futuras

There are several future directions for research on (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride. One direction is the development of more selective PDE4 inhibitors with fewer side effects. Another direction is the investigation of this compound's potential therapeutic applications in treating autoimmune and inflammatory disorders. Additionally, further research is needed to elucidate the mechanisms underlying this compound's effects on neurotransmission and neuroplasticity, as well as its potential use in treating neurological and psychiatric disorders.

Métodos De Síntesis

(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride can be synthesized in several ways, including the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with acrylonitrile, followed by reduction and hydrolysis to obtain the desired product. Another method involves the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride, followed by reduction and cyclization to obtain the final product.

Aplicaciones Científicas De Investigación

(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders, including depression, anxiety, and Alzheimer's disease. In preclinical studies, this compound has been shown to increase cAMP levels in the brain, leading to enhanced neurotransmission and neuroplasticity. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for treating autoimmune and inflammatory disorders.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves the reduction of a ketone intermediate followed by reductive amination.", "Starting Materials": [ "2-indanone", "methylamine", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "2-indanone is reduced to (1S)-1-indanol using sodium borohydride in ethanol.", "(1S)-1-indanol is then reacted with methylamine in the presence of hydrochloric acid to form (1S)-1-methyl-2-indanol.", "(1S)-1-methyl-2-indanol is then dehydrated to form (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-one.", "(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-one is then reduced to (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-ol using sodium borohydride in ethanol.", "Finally, (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-ol is reacted with hydrochloric acid to form (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride." ] } | |

Número CAS |

25871-16-3 |

Fórmula molecular |

C10H14ClN |

Peso molecular |

183.68 g/mol |

Nombre IUPAC |

(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |

InChI |

InChI=1S/C10H13N.ClH/c1-7-9-5-3-2-4-8(9)6-10(7)11;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10+;/m0./s1 |

Clave InChI |

IDPKNKYPPBSSAD-XQRIHRDZSA-N |

SMILES isomérico |

C[C@@H]1[C@@H](CC2=CC=CC=C12)N.Cl |

SMILES |

CC1C(CC2=CC=CC=C12)N.Cl |

SMILES canónico |

CC1C(CC2=CC=CC=C12)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B3422476.png)